2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-cis)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinone ring, an oxathiolane moiety, and an iodine atom. Its distinct chemical properties make it a subject of interest in medicinal chemistry, particularly in the development of antiviral agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-cis)- involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidinone ring, the introduction of the oxathiolane moiety, and the iodination process. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods while maintaining efficiency and cost-effectiveness. This involves optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-cis)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and biological properties
Scientific Research Applications
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-cis)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its antiviral properties, particularly against certain types of viruses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-cis)- involves its interaction with specific molecular targets within biological systems. The compound can inhibit viral replication by interfering with the viral DNA or RNA synthesis pathways. This is achieved through binding to viral enzymes or nucleic acids, thereby preventing the virus from replicating and spreading.
Comparison with Similar Compounds
Similar Compounds
- **2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-chloro-, (2R-cis)-
- **2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-bromo-, (2R-cis)-
- **2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-fluoro-, (2R-cis)-
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-cis)- lies in its iodine atom, which imparts distinct chemical and biological properties. The presence of iodine enhances the compound’s ability to interact with biological targets, making it a valuable candidate for antiviral research.
Properties
CAS No. |
145986-31-8 |
---|---|
Molecular Formula |
C8H10IN3O3S |
Molecular Weight |
355.16 g/mol |
IUPAC Name |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C8H10IN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1 |
InChI Key |
DPXBMYJQASAVRO-NTSWFWBYSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)I |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.